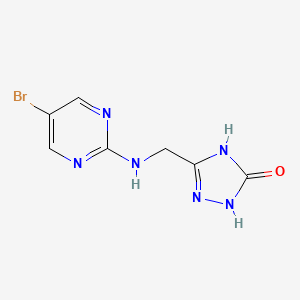![molecular formula C27H27N3 B14891744 [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine: is a complex organic compound characterized by its multiple aromatic rings and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature, and pressure.
Major Products Formed:
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and functional materials.
Biology: In biological research, the compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and amine groups allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The specific pathways involved may include signal transduction or metabolic processes, depending on the application.
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and hydrogen bonding interactions.
3,5-Bis(trifluoromethyl)benzylamine: Used in various chemical syntheses and as an intermediate in pharmaceutical production.
Indole Derivatives: Widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets
Properties
Molecular Formula |
C27H27N3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine |
InChI |
InChI=1S/C27H27N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18,28-30H2 |
InChI Key |
GOIMQKCMCPELHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC(=CC(=C2)C3=CC=C(C=C3)CN)C4=CC=C(C=C4)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


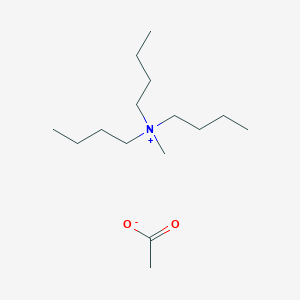
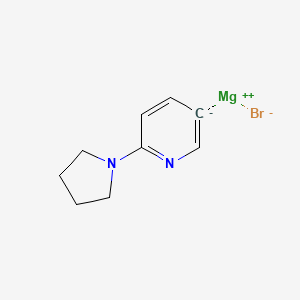
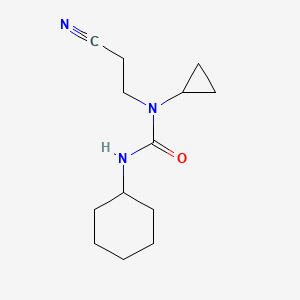
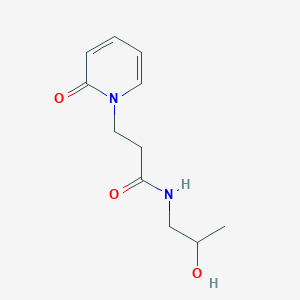
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
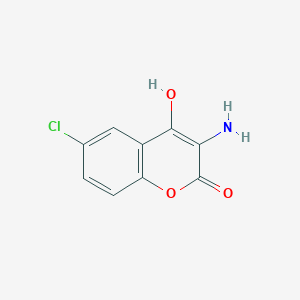
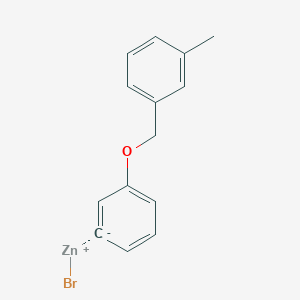
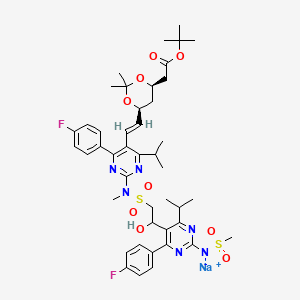

![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)


![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
